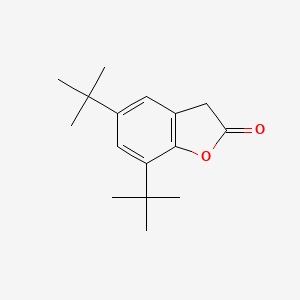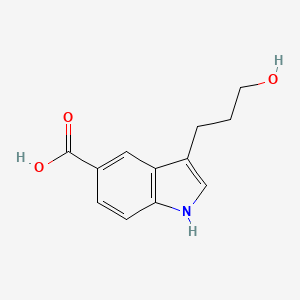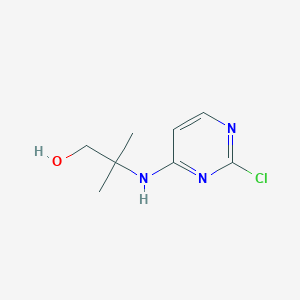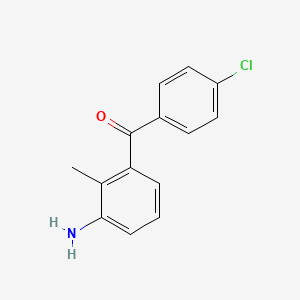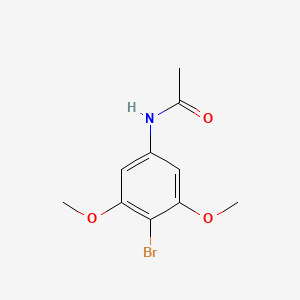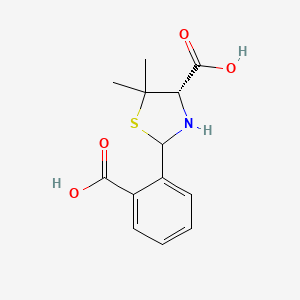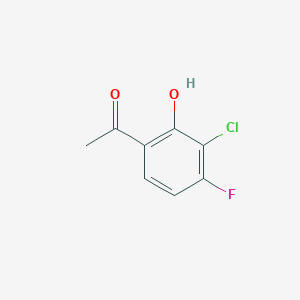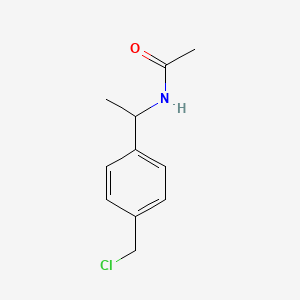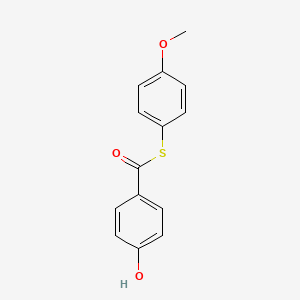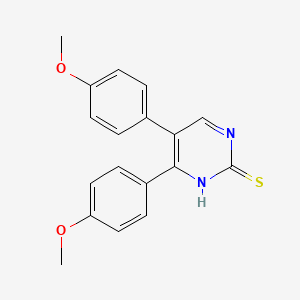![molecular formula C15H25NOSi B8515533 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8515533.png)
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H23NOSi It is a derivative of tetrahydroquinoline, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline typically involves the protection of the hydroxyl group in tetrahydroquinoline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline form.
Substitution: The TBDMS group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products: The major products formed from these reactions include various quinoline derivatives, deprotected tetrahydroquinoline, and other substituted derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The TBDMS group provides stability and protection, allowing the compound to undergo selective reactions without degradation .
Comparación Con Compuestos Similares
tert-Butyldimethylsilanol: Another silyl-protected compound used in organic synthesis.
3-[(tert-Butyldimethylsilyl)oxy]propanal: A similar compound with a different core structure but similar protective group.
Uniqueness: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and potential biological activities. The TBDMS group enhances its stability and allows for selective reactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C15H25NOSi |
|---|---|
Peso molecular |
263.45 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1,2,3,4-tetrahydroquinolin-7-yloxy)silane |
InChI |
InChI=1S/C15H25NOSi/c1-15(2,3)18(4,5)17-13-9-8-12-7-6-10-16-14(12)11-13/h8-9,11,16H,6-7,10H2,1-5H3 |
Clave InChI |
KYTDSKKXQQSOHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC2=C(CCCN2)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

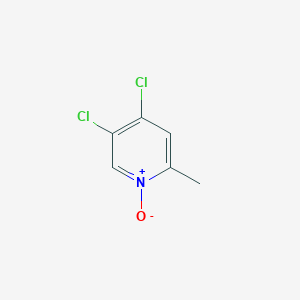
![1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8515458.png)
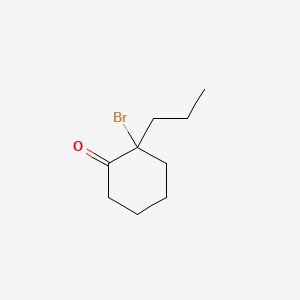
![thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)
